molecular formula C19H16F3N5O4S2 B11546695 N-[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacetyl)amino]benzamide

N-[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacetyl)amino]benzamide

Cat. No.: B11546695
M. Wt: 499.5 g/mol
InChI Key: RBMBZZVNFUIHHW-UHFFFAOYSA-N
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Description

N-[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacetyl)amino]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiadiazole ring, a trifluoroacetyl group, and a sulfonamide moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacetyl)amino]benzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the sulfonamide group is usually carried out via sulfonylation reactions, where a sulfonyl chloride reacts with an amine. The trifluoroacetyl group is introduced through acylation reactions using trifluoroacetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. Purification steps such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacetyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonamide group.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring or the benzamide moiety, depending on the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols. Substitution reactions can produce a variety of derivatives with modified functional groups.

Scientific Research Applications

N-[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacetyl)amino]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfonamides and thiadiazoles.

    Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacetyl)amino]benzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiadiazole ring can interact with metal ions or other biomolecules. The trifluoroacetyl group enhances the compound’s stability and bioavailability, allowing it to effectively modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacetyl)amino]benzamide stands out due to its trifluoroacetyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and ability to interact with biological targets, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C19H16F3N5O4S2

Molecular Weight

499.5 g/mol

IUPAC Name

N-[5-[[(4-methylphenyl)sulfonylamino]methyl]-1,3,4-thiadiazol-2-yl]-3-[(2,2,2-trifluoroacetyl)amino]benzamide

InChI

InChI=1S/C19H16F3N5O4S2/c1-11-5-7-14(8-6-11)33(30,31)23-10-15-26-27-18(32-15)25-16(28)12-3-2-4-13(9-12)24-17(29)19(20,21)22/h2-9,23H,10H2,1H3,(H,24,29)(H,25,27,28)

InChI Key

RBMBZZVNFUIHHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)NC(=O)C(F)(F)F

Origin of Product

United States

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